molecular formula C23H23N7O4 B6565923 2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1171679-72-3

2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B6565923
CAS No.: 1171679-72-3
M. Wt: 461.5 g/mol
InChI Key: DOFAWZCQJYZZBO-UHFFFAOYSA-N
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Description

2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C23H23N7O4 and its molecular weight is 461.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 461.18115224 g/mol and the complexity rating of the compound is 694. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS Number: 1171766-65-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound includes multiple functional groups that contribute to its biological activity. The key features include:

  • Molecular Formula : C21H20ClN7O2
  • Molecular Weight : 437.9 g/mol
  • Chemical Groups : Pyrazole, oxadiazole, and benzodioxin moieties.

Antiviral Properties

Recent studies have highlighted the potential antiviral activity of compounds containing pyrazole and oxadiazole scaffolds. For instance, research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit inhibitory effects against various β-coronaviruses, including SARS-CoV-2. The mechanism involves the inhibition of casein kinase 2 (CSNK2), which plays a crucial role in viral replication .

Antioxidant Activity

Compounds similar to the target molecule have demonstrated significant antioxidant properties. For example, derivatives featuring triazole and oxadiazole rings have shown enhanced DPPH radical scavenging activity compared to standard antioxidants like ascorbic acid . This suggests that the target compound may also possess similar antioxidant capabilities.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely interacts with specific enzymes involved in cellular signaling pathways. For instance, CSNK2 inhibitors have been shown to disrupt viral replication by interfering with kinase activity .
  • Radical Scavenging : The presence of electron-donating groups in the structure may facilitate radical scavenging, thus providing protective effects against oxidative stress .

Study on CSNK2 Inhibition

A study focusing on pyrazolo[1,5-a]pyrimidine derivatives demonstrated that modifications at specific positions significantly enhance their potency against CSNK2A2. The introduction of various substituents led to a fourfold increase in activity against both CSNK2A2 and MHV (mouse hepatitis virus), indicating the importance of structural optimization for enhanced efficacy .

Structure–Activity Relationship (SAR)

Research into the SAR of related compounds revealed that certain substitutions on the oxadiazole ring could dramatically influence biological activity. For instance, compounds with phenyl substituents exhibited superior antioxidant properties compared to their alkyl counterparts . This highlights the need for careful design in developing derivatives of the target compound.

Data Summary Table

PropertyValue
CAS Number1171766-65-6
Molecular FormulaC21H20ClN7O2
Molecular Weight437.9 g/mol
Antiviral ActivityInhibits CSNK2; effective against β-coronaviruses
Antioxidant ActivitySignificant DPPH scavenging ability

Properties

IUPAC Name

2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O4/c1-13-3-5-14(6-4-13)21-27-23(34-29-21)19-20(24)30(28-22(19)25-2)12-18(31)26-15-7-8-16-17(11-15)33-10-9-32-16/h3-8,11H,9-10,12,24H2,1-2H3,(H,25,28)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFAWZCQJYZZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NC4=CC5=C(C=C4)OCCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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